molecular formula C8H13NO B13574838 1-(Tetrahydrofuran-2-yl)but-3-yn-2-amine

1-(Tetrahydrofuran-2-yl)but-3-yn-2-amine

Cat. No.: B13574838
M. Wt: 139.19 g/mol
InChI Key: FDQIYRUUPZOAHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Tetrahydrofuran-2-yl)but-3-yn-2-amine is an organic compound with the molecular formula C8H13NO It features a tetrahydrofuran ring attached to a butynyl amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Tetrahydrofuran-2-yl)but-3-yn-2-amine typically involves the reaction of tetrahydrofuran with but-3-yn-2-amine under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve bulk manufacturing processes, including the use of advanced synthesis techniques and purification methods to achieve the required quality and quantity .

Chemical Reactions Analysis

Types of Reactions: 1-(Tetrahydrofuran-2-yl)but-3-yn-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

1-(Tetrahydrofuran-2-yl)but-3-yn-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Tetrahydrofuran-2-yl)but-3-yn-2-amine involves its interaction with specific molecular targets and pathways. The tetrahydrofuran ring and the amine group can participate in various biochemical reactions, influencing the compound’s biological activity. Detailed studies on its mechanism of action are essential to understand its full potential .

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

1-(oxolan-2-yl)but-3-yn-2-amine

InChI

InChI=1S/C8H13NO/c1-2-7(9)6-8-4-3-5-10-8/h1,7-8H,3-6,9H2

InChI Key

FDQIYRUUPZOAHB-UHFFFAOYSA-N

Canonical SMILES

C#CC(CC1CCCO1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.